molecular formula C9H11NO2 B13056774 (S)-2-(1-Amino-ethyl)-benzoic acid

(S)-2-(1-Amino-ethyl)-benzoic acid

Cat. No.: B13056774
M. Wt: 165.19 g/mol
InChI Key: KYZTUNCFUQURFU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(1-Amino-ethyl)-benzoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzoic acid moiety. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Amino-ethyl)-benzoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce enantioselectivity during the formation of the amino-ethyl group. For instance, the use of engineered transaminase polypeptides has been shown to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes utilize chiral catalysts and optimized reaction conditions to ensure high yield and purity of the desired enantiomer. The use of biocatalysts, such as engineered transaminases, is also common in industrial applications due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Amino-ethyl)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(S)-2-(1-Amino-ethyl)-benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(1-Amino-ethyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, leading to enantioselective effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-Amino-ethyl)-benzoic acid
  • (S)-3-(1-Amino-ethyl)-phenol
  • (S)-3-(1-Amino-ethyl)-aniline

Uniqueness

(S)-2-(1-Amino-ethyl)-benzoic acid is unique due to its specific (S)-configuration, which imparts distinct enantioselective properties. This makes it particularly valuable in applications requiring high enantiomeric purity and selectivity. Compared to similar compounds, it offers unique interactions with biological targets and can be used to study chiral effects in various systems .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]benzoic acid

InChI

InChI=1S/C9H11NO2/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1

InChI Key

KYZTUNCFUQURFU-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(=O)O)N

Canonical SMILES

CC(C1=CC=CC=C1C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.